1-Bromo-2-(prop-2-yn-1-yloxy)naphthalene
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Overview
Description
1-Bromo-2-(prop-2-yn-1-yloxy)naphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a bromine atom and a prop-2-yn-1-yloxy group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(prop-2-yn-1-yloxy)naphthalene can be synthesized through a multi-step process. One common method involves the bromination of 2-(prop-2-yn-1-yloxy)naphthalene. The reaction typically uses bromine or a bromine source in the presence of a catalyst to achieve the desired substitution .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(prop-2-yn-1-yloxy)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.
Coupling Reactions: The prop-2-yn-1-yloxy group can engage in coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
1-Bromo-2-(prop-2-yn-1-yloxy)naphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Bromo-2-(prop-2-yn-1-yloxy)naphthalene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atom and prop-2-yn-1-yloxy group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Specific pathways may include inhibition or activation of enzymatic activities, modulation of receptor functions, and alteration of cellular signaling processes .
Comparison with Similar Compounds
- 2-(Prop-2-yn-1-yloxy)naphthalene
- 1-Bromo-2-(prop-2-yn-1-yloxy)benzene
- 1-Iodo-2-(prop-2-yn-1-yloxy)naphthalene
Uniqueness: 1-Bromo-2-(prop-2-yn-1-yloxy)naphthalene is unique due to the specific positioning of the bromine atom and the prop-2-yn-1-yloxy group on the naphthalene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
1-bromo-2-prop-2-ynoxynaphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO/c1-2-9-15-12-8-7-10-5-3-4-6-11(10)13(12)14/h1,3-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEDNMWTIBLPQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C2=CC=CC=C2C=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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